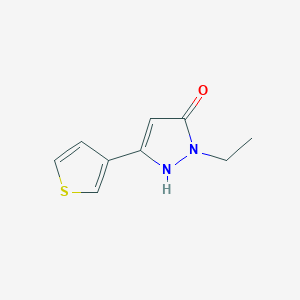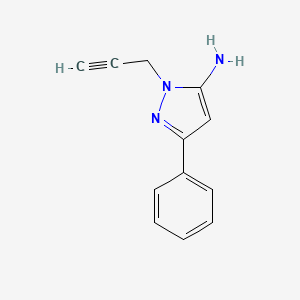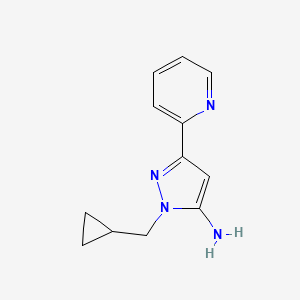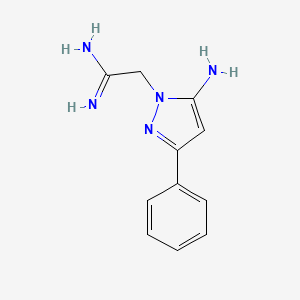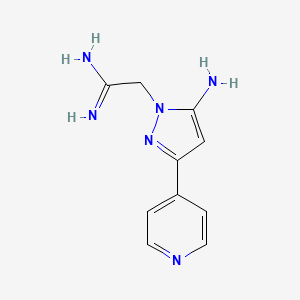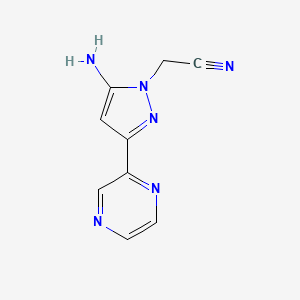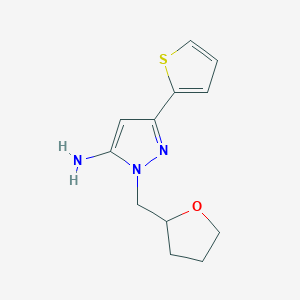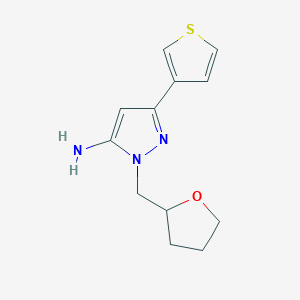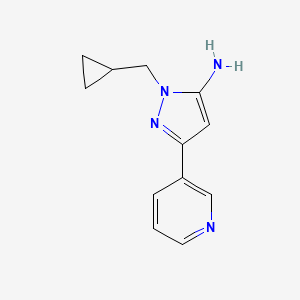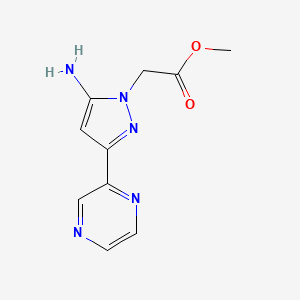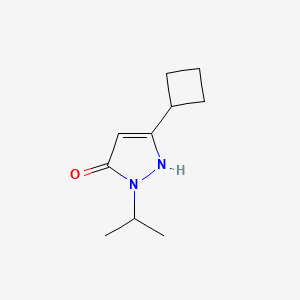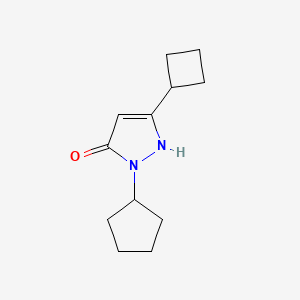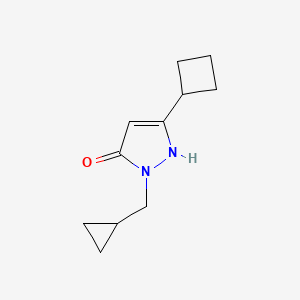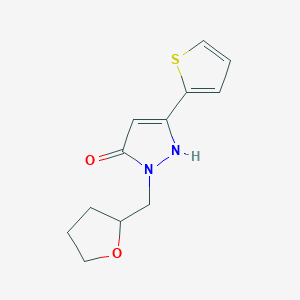
1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol
Overview
Description
1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring, a thiophene ring, and a pyrazol-5-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol typically involves multiple steps, starting with the preparation of the tetrahydrofuran and thiophene derivatives. These intermediates are then combined through a series of reactions, including nucleophilic substitution and cyclization, to form the final product. Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in achieving high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to ensure cost-effectiveness and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce waste. Quality control measures, including chromatography and spectroscopy, are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions typically require acidic conditions and elevated temperatures.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol has shown promise in various scientific research applications:
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: It has been investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: The compound's unique properties make it suitable for use in materials science, such as the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise mechanisms and pathways involved.
Comparison with Similar Compounds
1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol is unique due to its specific structural features. Similar compounds include:
1-(Tetrahydrofuran-2-yl)methyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol: This compound differs by having a pyridine ring instead of a thiophene ring.
1-(Tetrahydrofuran-2-yl)methyl)-3-(benzothiophen-2-yl)-1H-pyrazol-5-ol: This compound features a benzothiophene ring, adding additional complexity to its structure.
These compounds share similarities in their core structure but exhibit different biological and chemical properties due to the variations in their substituents.
Properties
IUPAC Name |
2-(oxolan-2-ylmethyl)-5-thiophen-2-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c15-12-7-10(11-4-2-6-17-11)13-14(12)8-9-3-1-5-16-9/h2,4,6-7,9,13H,1,3,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFBXMBUJBWJFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C=C(N2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


